molecular formula C22H24N2O6S B4032583 METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE

METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE

Cat. No.: B4032583
M. Wt: 444.5 g/mol
InChI Key: RDZWMOJDOFNRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is notable for its intricate structure, which includes multiple functional groups such as methoxycarbonyl, anilino, oxopropyl, and sulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts alkylation, bromination, and nitration reactions to introduce various substituents onto a benzene ring . The reaction conditions often require specific catalysts such as FeBr3 for bromination and AlCl3 for alkylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization can help in the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions can vary, but they often require specific temperatures and solvents to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of perfumes, flavoring agents, and other consumer products.

Mechanism of Action

The mechanism of action of METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE is unique due to its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 2-[3-[3-(2-methoxycarbonylanilino)-3-oxopropyl]sulfanylpropanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S/c1-29-21(27)15-7-3-5-9-17(15)23-19(25)11-13-31-14-12-20(26)24-18-10-6-4-8-16(18)22(28)30-2/h3-10H,11-14H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZWMOJDOFNRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCSCCC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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